molecular formula C9H13BrN2O B13594296 1-((5-Bromofuran-2-yl)methyl)piperazine

1-((5-Bromofuran-2-yl)methyl)piperazine

Katalognummer: B13594296
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: FJZTVKRPVXZUCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-Bromofuran-2-yl)methyl)piperazine is a chemical compound with the molecular formula C9H13BrN2O. It consists of a piperazine ring substituted with a 5-bromofuran-2-ylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromofuran-2-yl)methyl)piperazine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-Bromofuran-2-yl)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-((5-Bromofuran-2-yl)methyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((5-Chlorofuran-2-yl)methyl)piperazine
  • 1-((5-Methylfuran-2-yl)methyl)piperazine
  • 1-((5-Nitrofuran-2-yl)methyl)piperazine

Uniqueness

1-((5-Bromofuran-2-yl)methyl)piperazine is unique due to the presence of the bromine atom in the furan ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds, such as those with chlorine, methyl, or nitro substituents .

Eigenschaften

Molekularformel

C9H13BrN2O

Molekulargewicht

245.12 g/mol

IUPAC-Name

1-[(5-bromofuran-2-yl)methyl]piperazine

InChI

InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2

InChI-Schlüssel

FJZTVKRPVXZUCT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.